molecular formula C16H27NO4 B12929952 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid

Cat. No.: B12929952
M. Wt: 297.39 g/mol
InChI Key: NJSQWRJWZYJHSF-UHFFFAOYSA-N
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Description

2-(2-Tert-butoxycarbonyl-2-azaspiro[45]decan-7-yl)acetic acid is a synthetic organic compound with the molecular formula C16H27NO4 It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Tert-butoxycarbonyl-2-azaspiro[45]decan-7-yl)acetic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the active amine group. This amine group can then participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-Tert-butoxycarbonyl-2-azaspiro[4.5]decan-7-yl)acetic acid lies in its specific spirocyclic structure and the presence of the tert-butoxycarbonyl group, which provides stability and protection during chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.5]decan-7-yl]acetic acid

InChI

InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-8-7-16(11-17)6-4-5-12(10-16)9-13(18)19/h12H,4-11H2,1-3H3,(H,18,19)

InChI Key

NJSQWRJWZYJHSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)CC(=O)O

Origin of Product

United States

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